Hemopressin(rat)

Description

Propriétés

IUPAC Name |

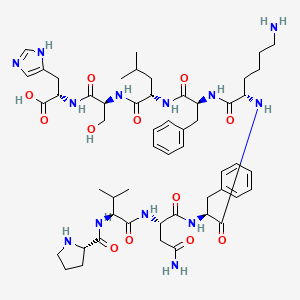

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)/t35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLYPZZJJBEAJ-QISMNGAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H77N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029393 | |

| Record name | Hemopressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1088.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568588-77-2 | |

| Record name | Hemopressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Hemopressin(rat) from Brain Homogenates

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the seminal discovery and methodologies for the isolation of hemopressin (rat), a nonapeptide derived from the α-chain of hemoglobin. Initially identified in rat brain homogenates, hemopressin (sequence: Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His) has garnered significant interest as the first endogenous peptide identified as a selective inverse agonist for the cannabinoid 1 (CB1) receptor.[1][2][3][4] This guide details the original experimental approaches, presents key quantitative data, and illustrates the associated biochemical pathways and workflows.

Discovery and Context

Hemopressin was first isolated from rat brain extracts using an innovative enzyme-substrate capture technique.[2][4] The methodology utilized an inactivated form of thimet oligopeptidase to trap its peptide substrates, leading to the identification of this novel peptide.[1][5] It was named "hemopressin" due to its observed hypotensive effects in early studies.[2][4][5]

Subsequent research established that hemopressin functions as a selective inverse agonist at the CB1 receptor, exhibiting binding affinity and signaling characteristics similar to the well-known synthetic antagonist/inverse agonist SR141716 (rimonabant).[1][6][7] This discovery was significant as it introduced a new class of endogenous modulators for the endocannabinoid system, which had previously been thought to be regulated solely by lipid-based ligands like anandamide and 2-arachidonoylglycerol.[1][2]

It is important to note a critical consideration in the study of hemopressin: the original isolation protocol involved a hot acid extraction step.[5][8] The peptide sequence contains an acid-labile Asp-Pro bond, leading to the hypothesis that hemopressin itself might be an extraction artifact.[1] Later studies using different extraction methods identified longer, N-terminally extended forms, such as RVD-hemopressin, which may represent the true endogenous peptides in physiological conditions.[5][8]

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacological properties of rat hemopressin.

Table 1: Physicochemical Properties of Rat Hemopressin

| Property | Value | Reference |

|---|---|---|

| Amino Acid Sequence | Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His | [2][4][5][9] |

| Molecular Formula | C₅₀H₇₉N₁₃O₁₁ | [10] |

| Molecular Weight | 1054.24 g/mol |[10] |

Table 2: Pharmacological Activity at the CB1 Receptor

| Parameter | Value | Assay Details | Reference |

|---|---|---|---|

| Binding Affinity (EC₅₀) | ~0.35 nM | Displacement of [³H]SR141716 from rat striatal membranes. | [1] |

| Functional Activity | Inverse Agonist / Antagonist | Blocks agonist (HU-210)-mediated GTPγS binding. | [6][7] |

| Functional Activity | Inverse Agonist / Antagonist | Blocks agonist-mediated decreases in adenylyl cyclase activity. | [6][7] |

| Metabolizing Enzymes | Endopeptidase 24.15 (EP24.15), Neurolysin (EP24.16), Angiotensin-Converting Enzyme (ACE) | In vitro and in vivo metabolism. |[10] |

Table 3: Tissue Distribution of a Related Hemopressin Peptide (RVD-HP) in Swiss Mouse

| Tissue | Concentration (pmol/g of tissue) | Reference |

|---|---|---|

| Brain | 4 | [5] |

| Liver | 50 | [5] |

| Kidneys | 10 | [5] |

| Spleen | 100 | [5] |

| Adrenals | 60 |[5] |

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of hemopressin from rat brain tissue, based on published research.

Brain Tissue Homogenization and Extraction

This protocol describes the initial steps for preparing a peptide-enriched fraction from whole rat brains.

Materials:

-

Whole rat brains

-

Homogenization Buffer: 320 mM sucrose, 4 mM HEPES, pH 7.3[11]

-

Protease Inhibitor: 200 mM Phenylmethylsulfonyl fluoride (PMSF) in Ethanol[11]

-

Ice-cold 0.5 M Acetic Acid or 0.1% Trifluoroacetic Acid (TFA)

-

Dounce homogenizer

-

High-speed refrigerated centrifuge

Procedure:

-

Dissection and Washing: Immediately following euthanasia, dissect the rat brain and wash it in 10-12 mL of ice-cold Homogenization Buffer to remove excess blood.[11]

-

Homogenization: Transfer the brain to a Dounce homogenizer with 10-12 mL of fresh, ice-cold Homogenization Buffer. Perform 9-10 slow strokes at approximately 900 rpm to ensure thorough homogenization.[11]

-

Protease Inhibition: Add PMSF solution to a final concentration of 0.2 mM (1:1000 dilution) to inhibit serine protease activity.[11]

-

Initial Centrifugation: Centrifuge the homogenate at ~870 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[11]

-

Supernatant Collection: Carefully collect the supernatant (S1), which contains the cytosolic and microsomal fractions.

-

Peptide Extraction (Acidification):

-

To the S1 supernatant, add an equal volume of ice-cold 0.1% TFA.

-

Incubate on ice for 20 minutes to precipitate larger proteins.

-

Centrifuge at high speed (~15,000 x g) for 30 minutes at 4°C.

-

The resulting supernatant contains the enriched peptide fraction. This fraction is now ready for purification.

-

Purification by Reversed-Phase HPLC

This protocol outlines the purification of hemopressin from the peptide extract using high-performance liquid chromatography (HPLC).

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

-

Peptide extract from step 3.1

Procedure:

-

Sample Preparation: Filter the peptide extract through a 0.22 µm syringe filter to remove any particulate matter.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Injection: Inject the filtered sample onto the column.

-

Elution Gradient: Elute the bound peptides using a linear gradient of Mobile Phase B, for example:

-

5% to 60% Mobile Phase B over 55 minutes.

-

60% to 95% Mobile Phase B over 5 minutes.

-

Hold at 95% Mobile Phase B for 5 minutes.

-

-

Detection and Fraction Collection: Monitor the column effluent at 214 nm and 280 nm. Collect fractions corresponding to distinct peaks in the chromatogram.

-

Solvent Evaporation: Dry the collected fractions containing the putative hemopressin peptide using a centrifugal vacuum concentrator (SpeedVac).

Identification and Functional Characterization

Mass Spectrometry: The dried, purified fractions are reconstituted and analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the mass and sequence of the peptide, verifying it as hemopressin (rat).[5][12][13]

Ligand Binding Assay: This assay determines the ability of the isolated peptide to bind to the CB1 receptor.[6]

-

Membrane Preparation: Prepare membranes from rat striatum, a brain region with high CB1 receptor density.[6][7]

-

Incubation: Incubate striatal membranes (~10 µg) with a fixed concentration of a radiolabeled CB1 antagonist (e.g., 3 nM [³H]SR141716A) in the presence of increasing concentrations of the purified hemopressin.[6]

-

Analysis: Measure the displacement of the radioligand to determine the binding affinity (Ki or EC₅₀) of hemopressin. Hemopressin has been shown to displace [³H]SR141716 with subnanomolar affinity.[6][7]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for hemopressin isolation and its mechanism of action at the CB1 receptor.

Caption: Experimental workflow for the isolation of hemopressin.

Caption: Hemopressin's antagonistic action at the CB1 receptor.

References

- 1. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice | Journal of Neuroscience [jneurosci.org]

- 5. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Hemopressin - Wikipedia [en.wikipedia.org]

- 9. Frontiers | New Insights Into Peptide Cannabinoids: Structure, Biosynthesis and Signaling [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sysy.com [sysy.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Identification and quantification of neuropeptides in brain tissue by capillary liquid chromatography coupled off-line to MALDI-TOF and MALDI-TOF/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Hemopressin(rat): A Novel Endogenous Peptide Ligand for the Cannabinoid CB1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered as a nonapeptide derived from the α-chain of hemoglobin, rat hemopressin (PVNFKFLSH) has emerged as a significant endogenous ligand for the cannabinoid CB1 receptor.[1][2][3][4] Unlike the classical lipid-derived endocannabinoids, hemopressin is a peptide that acts as a selective inverse agonist at the CB1 receptor.[1][2][3][5] Its discovery has opened new avenues for understanding the complex regulation of the endocannabinoid system and presents a novel scaffold for the development of therapeutic agents targeting the CB1 receptor. This technical guide provides a comprehensive overview of rat hemopressin, focusing on its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The interaction of rat hemopressin with the CB1 receptor has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters, providing a comparative overview of its binding affinity and functional potency.

Table 1: Binding Affinity of Rat Hemopressin for the CB1 Receptor

| Radioligand | Preparation | Assay Type | Ki (nM) | Reference |

| [3H]SR141716A | Rat striatal membranes | Competition Binding | ~0.35 | [5] |

Note: The apparent affinity of hemopressin is reported to be very similar to that of the well-characterized CB1 antagonist/inverse agonist SR141716 (rimonabant)[5].

Table 2: Functional Activity of Rat Hemopressin at the CB1 Receptor

| Assay | Cell/Tissue Preparation | Parameter | Value | Reference |

| Agonist-stimulated [35S]GTPγS binding | Rat striatal membranes | Antagonist Potency | Similar to SR141716 | [3][5] |

| Agonist-inhibited Adenylyl Cyclase | Rat striatal membranes | Antagonist Potency | Similar to SR141716 | [3][5] |

| Agonist-induced ERK1/2 Phosphorylation | HEK-293 cells expressing CB1 | Antagonist Activity | Blocks agonist effect | [3][5] |

| Agonist-induced Receptor Internalization | COS-7 cells expressing eGFP-CB1 | IC50 | 1.55 µM | [6] |

| Basal [35S]GTPγS binding | HEK cells expressing CB1 | Inverse Agonist Activity | Decreases basal signaling | [3] |

| Basal Adenylyl Cyclase activity | HEK cells expressing CB1 | Inverse Agonist Activity | Increases basal cAMP | [3] |

| Neurite Outgrowth | Neuro 2A cells expressing CB1 | Inverse Agonist Activity | Decreases basal neurite outgrowth | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to characterize the interaction of rat hemopressin with the CB1 receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity of hemopressin for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Rat striatal membranes (source of endogenous CB1 receptors)

-

[3H]SR141716A (radioligand)

-

Hemopressin (rat)

-

SR141716 (rimonabant, as a positive control)

-

Scrambled peptide (as a negative control)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Incubate rat striatal membranes (e.g., 10 µg of protein) with a fixed concentration of [3H]SR141716A (e.g., 3 nM).[3]

-

Add increasing concentrations of unlabeled hemopressin, SR141716, or scrambled peptide.

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the competing ligand and determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the CB1 receptor. As an inverse agonist, hemopressin is expected to decrease basal GTPγS binding and antagonize agonist-stimulated binding.

-

Materials:

-

Membranes from cells expressing CB1 receptors (e.g., HEK-293 or rat striatum)

-

[35S]GTPγS (non-hydrolyzable GTP analog)

-

GTPγS binding buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4)

-

GDP (to ensure binding is dependent on receptor activation)

-

CB1 receptor agonist (e.g., HU-210)

-

Hemopressin (rat)

-

SR141716 (positive control)

-

-

Procedure:

-

Pre-incubate the membranes with GDP to allow for the dissociation of any bound endogenous GTP.

-

Incubate the membranes with [35S]GTPγS in the presence or absence of the CB1 agonist.

-

To test for antagonist effects, co-incubate with the agonist and increasing concentrations of hemopressin or SR141716.

-

To test for inverse agonist effects, incubate with hemopressin or SR141716 in the absence of an agonist.

-

Allow the binding to proceed at a controlled temperature (e.g., 30°C) for a specific time.

-

Separate bound and free [35S]GTPγS by rapid filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

Analyze the data to determine the EC50 for agonists and the IC50 for antagonists/inverse agonists.

-

Adenylyl Cyclase (cAMP Accumulation) Assay

This assay measures the functional consequence of CB1 receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, hemopressin is expected to increase basal cAMP levels and block agonist-induced inhibition of cAMP.

-

Materials:

-

Whole cells expressing CB1 receptors (e.g., HEK-293 or Neuro 2A)

-

Forskolin (to stimulate adenylyl cyclase and establish a measurable cAMP level)

-

CB1 receptor agonist (e.g., HU-210)

-

Hemopressin (rat)

-

SR141716 (positive control)

-

cAMP assay kit (e.g., ELISA-based or radioimmunoassay)

-

-

Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin.

-

Treat the cells with the CB1 agonist in the presence or absence of hemopressin or SR141716.

-

To assess inverse agonism, treat the cells with hemopressin or SR141716 in the absence of an agonist.

-

Incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Analyze the data to determine the effect of hemopressin on both basal and agonist-modulated cAMP levels.

-

Signaling Pathways and Experimental Workflows

The interaction of rat hemopressin with the CB1 receptor initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of the key experiments.

Signaling Pathways

References

- 1. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Role of Hemopressin in the Rat Central Nervous System: A Technical Guide

This technical guide provides an in-depth examination of the endogenous functions of hemopressin, a nonapeptide derived from the α-chain of hemoglobin, within the central nervous system (CNS) of rats. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current understanding of hemopressin's molecular interactions, physiological effects, and the experimental methodologies used to elucidate its functions.

Core Concepts: Hemopressin as a Neuromodulator

Hemopressin (H-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH) was first isolated from rat brain and has since been identified as a key player in the endocannabinoid system.[1][2][3] It primarily functions as an inverse agonist and antagonist at the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor densely expressed in the CNS.[1][4][5] This interaction underpins its diverse physiological roles, including the regulation of appetite, pain perception, and memory.[1][6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of hemopressin administration in rats.

Table 1: Effects of Hemopressin on Food Intake in Rats

| Administration Route | Dose | Model | Effect | Reference |

| Intracerebroventricular (i.c.v.) | 10 nmol | Normal male rats | Significant decrease in night-time food intake. | [1][2] |

| Intracerebroventricular (i.c.v.) | 10 nmol | Male rats | Attenuated the orexigenic effect of the CB1 agonist CP55940. | [2] |

| Intraperitoneal (i.p.) | 500 nmol/kg | Normal male mice | Decreased food intake in fasted wildtype mice. | [9] |

| Systemic | Not specified | Normal male rats and mice, obese ob/ob mice | Dose-dependently decreases night-time food intake. | [1][3][10] |

Table 2: Antinociceptive Effects of Hemopressin in Rat Models of Pain

| Administration Route | Dose | Model | Effect | Reference |

| Oral | 0.25 mg/kg or 0.5 mg/kg | Chronic Constriction Injury (CCI) of the sciatic nerve | Inhibited mechanical hyperalgesia for up to 6 hours. | [6] |

| Intrathecal (i.t.) | 0.5 or 5 µg/kg | Carrageenan-induced hyperalgesia | Reduced inflammatory pain. | [4] |

| Oral | 50 or 100 µg/kg | Carrageenan-induced hyperalgesia | Reduced inflammatory pain. | [4] |

| Intraplantar (i.pl.) | 10 µg per paw | Carrageenan-induced hyperalgesia | Reduced inflammatory pain to the same extent as the CB1 antagonist AM251. | [4] |

| Intrathecal (i.t.) | 3 µg | Formalin test | Significantly reduced pain-related behaviors in Phase 2. | [11] |

Signaling Pathways of Hemopressin in the CNS

Hemopressin's primary mechanism of action is its interaction with the CB1 receptor. As an inverse agonist, it not only blocks the effects of CB1 agonists but also reduces the receptor's constitutive activity.[4][5] This modulation of the CB1 receptor leads to downstream effects on several intracellular signaling cascades.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature.

Intracerebroventricular (i.c.v.) Cannulation and Injection in Rats

This protocol is fundamental for studying the central effects of hemopressin.

Protocol Steps:

-

Anesthesia: Anesthetize adult male rats (e.g., Sprague-Dawley, 250-300g) using an appropriate anesthetic agent such as isoflurane.[12]

-

Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame.[9]

-

Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma and lambda landmarks.

-

Cannula Implantation: Drill a small hole in the skull at the coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).[9][12] Slowly lower a guide cannula to the desired depth.

-

Fixation and Closure: Secure the cannula to the skull using dental cement and anchor screws. Suture the scalp incision.

-

Recovery: Allow the animal to recover for at least one week post-surgery.[12]

-

Injection: For central administration, gently restrain the rat and remove the dummy cannula. Insert an injector cannula connected to a microsyringe and infuse the desired volume of hemopressin solution (e.g., 10 nmol in 2 µl) over a set period.[2]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This model is used to assess the efficacy of analgesics in a state of chronic neuropathic pain.

Protocol Steps:

-

Anesthesia: Anesthetize the rat as described above.

-

Sciatic Nerve Exposure: Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Ligation: Place loose ligatures around the sciatic nerve.

-

Closure: Suture the muscle and skin layers.

-

Post-Operative Care: Provide appropriate post-operative analgesia and monitoring.

-

Behavioral Testing: After a recovery period (typically 7-14 days), assess mechanical hyperalgesia using methods such as the von Frey filament test or the rat paw pressure test.[6][13]

-

Drug Administration: Administer hemopressin (e.g., orally at 0.25 or 0.5 mg/kg) and re-assess the pain threshold at various time points.[6][13]

In Vitro CB1 Receptor Signaling Assays

These assays are crucial for determining the direct interaction of hemopressin with the CB1 receptor.

Protocol Steps for MAPK/ERK Activation Assay:

-

Cell Culture: Culture cells heterologously expressing the CB1 receptor (e.g., HEK293 or Neuro2A cells).[4][5]

-

Serum Starvation: Prior to the experiment, serum-starve the cells to reduce basal signaling activity.

-

Treatment: Treat the cells with a CB1 agonist (e.g., HU-210) in the presence or absence of varying concentrations of hemopressin.[4][5]

-

Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, which is indicative of MAPK pathway activation.[4][5]

Discussion and Future Directions

The accumulated evidence strongly supports the role of endogenous hemopressin as a significant modulator of the cannabinoid system within the rat CNS. Its inverse agonism at the CB1 receptor provides a compelling mechanism for its observed effects on appetite suppression and analgesia.[1][4][6]

Future research should focus on several key areas:

-

Endogenous Release and Regulation: The precise physiological conditions that trigger the release of hemopressin in the CNS remain to be fully elucidated.

-

Therapeutic Potential: Given its ability to reduce food intake and alleviate neuropathic pain without the psychoactive side effects associated with direct CB1 agonists, hemopressin and its derivatives represent promising therapeutic leads.[6][13][14]

-

Interaction with other Receptor Systems: While the primary target of hemopressin is the CB1 receptor, potential interactions with other receptor systems should be investigated to fully understand its pharmacological profile.

References

- 1. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. for926.uni-bonn.de [for926.uni-bonn.de]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hemopressin as a breakthrough for the cannabinoid field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the cannabinoid 1 receptor peptide ligands hemopressin, (m)RVD-hemopressin(α) and (m)VD-hemopressin(α) on memory in novel object and object location recognition tasks in normal young and Aβ1-42-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. physoc.org [physoc.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Centrally mediated antinociceptive effects of cannabinoid receptor ligands in rat models of nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An α-hemoglobin-derived peptide (m)VD-hemopressin (α) promotes NREM sleep via the CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Endogenous Peptide Hemopressin: A Technical Guide to its Mechanism of Action as a CB1 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of rat hemopressin (PVNFKFLSH) as a selective inverse agonist of the Cannabinoid Type 1 (CB1) receptor. Discovered as the first endogenous peptide ligand for the CB1 receptor, hemopressin has garnered significant interest for its therapeutic potential, distinct from traditional lipid-based endocannabinoids. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes the complex signaling pathways and workflows involved.

Core Mechanism of Action: CB1 Receptor Inverse Agonism

Hemopressin, a nonapeptide derived from the α-chain of hemoglobin, acts as a selective inverse agonist at the CB1 receptor.[1][2][3][4][5][6] Unlike neutral antagonists that simply block agonist binding, inverse agonists stabilize the receptor in an inactive conformation, thereby reducing its constitutive (basal) activity. This is a key feature of hemopressin's action and is comparable to the well-characterized synthetic inverse agonist, rimonabant (SR141716).[1][2]

Hemopressin's interaction with the CB1 receptor is highly selective, with no significant activity observed at the closely related CB2 receptor or other G protein-coupled receptors (GPCRs) such as opioid, adrenergic, and angiotensin receptors.[1][2] This selectivity is crucial for its potential as a targeted therapeutic agent.

The binding of hemopressin to the CB1 receptor is thought to occur within the same binding pocket as rimonabant.[3] This interaction initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects.

Quantitative Analysis of Hemopressin's Interaction with the CB1 Receptor

The following tables summarize the key quantitative data characterizing the binding and functional activity of rat hemopressin at the CB1 receptor.

Table 1: Radioligand Binding Affinity

| Ligand | Preparation | Radioligand | Ki (nM) | Reference |

| Hemopressin | Rat Striatal Membranes | [3H]SR141716 | ~0.35 | [1] |

| SR141716 | Rat Striatal Membranes | [3H]SR141716 | ~0.40 | [1] |

Table 2: Functional Activity at the CB1 Receptor

| Assay | Preparation | Agonist | Hemopressin Effect | Potency (IC50/EC50) | Reference |

| GTPγS Binding | Rat Striatal Membranes | HU-210 | Blocks agonist-stimulated binding | Similar to SR141716 | [1] |

| Adenylyl Cyclase | Rat Striatal Membranes | HU-210 | Blocks agonist-mediated inhibition | Similar to SR141716 | [1] |

| cAMP Accumulation (SeAP) | Neuro 2A cells expressing CB1 | - | Reduces basal signaling | - | [1] |

| MAPK (ERK1/2) Phosphorylation | HEK cells expressing CB1 | HU-210 | Blocks agonist-mediated increase | Similar to SR141716 | [1][2] |

| Neurite Outgrowth | Neuro 2A cells expressing CB1 | - | Decreases basal neurite outgrowth | Similar to SR141716 | [1][2] |

Signaling Pathways Modulated by Hemopressin

As an inverse agonist of the Gi/o-coupled CB1 receptor, hemopressin modulates several key downstream signaling pathways.

G Protein Signaling

Hemopressin binding to the CB1 receptor prevents the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This action not only blocks agonist-induced G protein activation but also reduces the basal level of G protein activity inherent to the receptor.

Caption: Hemopressin binding stabilizes the inactive state of the CB1 receptor.

Adenylyl Cyclase / cAMP Pathway

By inhibiting Gi/o protein activation, hemopressin prevents the subsequent inhibition of adenylyl cyclase. This leads to a relative increase in intracellular cyclic AMP (cAMP) levels compared to the basal, constitutively active state of the CB1 receptor.

Caption: Hemopressin's effect on the cAMP signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Agonist activation of the CB1 receptor can lead to the phosphorylation and activation of the MAP kinases ERK1/2. Hemopressin effectively blocks this agonist-induced phosphorylation, demonstrating its antagonistic properties in this pathway.

Caption: Hemopressin blocks agonist-induced MAPK/ERK signaling.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize hemopressin's inverse agonist activity at the CB1 receptor, based on published literature.[1][7][8][9]

Radioligand Binding Assay ([3H]SR141716 Displacement)

This assay determines the binding affinity of hemopressin to the CB1 receptor by measuring its ability to displace a known radiolabeled antagonist.

Caption: Workflow for the radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize rat striatum in ice-cold buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a 96-well plate, incubate 10 µg of striatal membranes with 3 nM [3H]SR141716 in the absence or presence of increasing concentrations of hemopressin (e.g., 0 to 1 µM).

-

Equilibrium: Allow the binding to reach equilibrium by incubating for 60 minutes at 30°C.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of hemopressin that inhibits 50% of specific [3H]SR141716 binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the CB1 receptor. Inverse agonists like hemopressin decrease the basal level of [35S]GTPγS binding.

Caption: Workflow for the [35S]GTPγS binding assay.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing rat striatal membranes (10 µg), [35S]GTPγS (e.g., 0.1 nM), and GDP (e.g., 10 µM) in an appropriate assay buffer.

-

Drug Addition: Add increasing concentrations of hemopressin to the reaction mixture. To assess antagonism, a fixed concentration of hemopressin can be co-incubated with an agonist like HU-210.

-

Incubation: Incubate the mixture for 60 minutes at 30°C to allow for G protein activation and [35S]GTPγS binding.

-

Termination and Separation: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration, as described for the radioligand binding assay.

-

Quantification: Measure the amount of bound [35S]GTPγS by liquid scintillation counting.

-

Data Analysis: Express the data as a percentage of basal [35S]GTPγS binding (in the absence of any drug) and plot against the concentration of hemopressin to determine its effect on constitutive receptor activity.

cAMP Accumulation Assay

This assay measures the intracellular concentration of cAMP, which is inversely related to the activity of Gi/o-coupled receptors like CB1. Inverse agonism by hemopressin leads to an increase in cAMP levels from the basal state.

Protocol:

-

Cell Culture: Culture cells expressing the CB1 receptor (e.g., Neuro 2A or HEK293 cells) to an appropriate confluency.

-

Assay Initiation: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then add increasing concentrations of hemopressin.

-

Incubation: Incubate for a defined period to allow for changes in intracellular cAMP levels.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based assay or a reporter gene assay (e.g., Secreted Alkaline Phosphatase - SeAP, where SeAP expression is driven by a cAMP response element).

-

Data Analysis: Quantify the change in cAMP levels relative to the basal (no drug) condition.

Conclusion and Future Directions

Rat hemopressin represents a paradigm shift in our understanding of the endocannabinoid system, demonstrating that peptide-based ligands can act as highly selective inverse agonists at the CB1 receptor. Its mechanism of action, characterized by the inhibition of constitutive receptor activity and the modulation of key downstream signaling pathways, positions it as a valuable research tool and a potential therapeutic lead.

For drug development professionals, hemopressin and its analogs offer a unique starting point for the design of novel CB1-targeting therapeutics with potentially improved side-effect profiles compared to non-peptide inverse agonists. Future research should focus on the structure-activity relationships of hemopressin to optimize its potency, stability, and pharmacokinetic properties. Further in vivo studies are also warranted to fully elucidate its physiological roles and therapeutic potential in various pathological conditions, including metabolic disorders, pain, and neurodegenerative diseases.[10][11][12]

References

- 1. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-EPMC2154475 - Hemopressin is an inverse agonist of CB1 cannabinoid receptors. - OmicsDI [omicsdi.org]

- 7. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Computational Prediction and Biochemical Analyses of New Inverse Agonists for the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Rat Hemopressin in Rodent Models: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hemopressin, a nonapeptide derived from the α-chain of hemoglobin, has emerged as a significant modulator of the endocannabinoid system and other physiological pathways in rodent models. Initially isolated from rat brain, this peptide, with the amino acid sequence Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His (PVNFKFLSH), has demonstrated a range of biological activities, primarily acting as an inverse agonist or antagonist at the cannabinoid type 1 (CB1) receptor.[1][2][3][4][5] This technical guide provides an in-depth overview of the physiological roles of rat hemopressin, focusing on its effects on feeding behavior, nociception, and cardiovascular function in rodent models. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.

Core Physiological Effects of Hemopressin

Modulation of the Endocannabinoid System

Hemopressin is a key peptide modulator of the endocannabinoid system.[6] It binds to CB1 receptors with sub-nanomolar potency and functions as an inverse agonist, meaning it can inhibit the constitutive activity of the receptor.[7][8] This interaction is central to many of its physiological effects. The anorectic effect of hemopressin, for instance, is absent in CB1 receptor null mutant mice, providing strong evidence for its on-target activity.[1][2] Furthermore, N-terminally extended forms of hemopressin, such as RVD-hemopressin(α), have been identified and shown to act as negative allosteric modulators of the CB1 receptor and positive allosteric modulators of the CB2 receptor, highlighting the complexity of this peptide family's interaction with the endocannabinoid system.[6][9]

Regulation of Feeding Behavior

One of the most well-documented effects of hemopressin in rodent models is its ability to reduce food intake.[1][2][4][5] Both central (intracerebroventricular) and systemic (intraperitoneal) administration of hemopressin dose-dependently decreases night-time food intake in normal and obese (ob/ob) mice, as well as in rats.[1][2] This anorectic effect is rapid and maintains the normal behavioral satiety sequence.[1][2] Hemopressin can also block the hyperphagia (excessive eating) induced by CB1 receptor agonists.[1][2]

Experimental Protocols

Protocol 1: Evaluation of Anorectic Effects of Hemopressin in Rats

-

Animals: Adult male Sprague Dawley rats (320 ± 18 g).[1]

-

Housing: Singly housed for at least 3 days prior to the experiment with food restricted 3 hours before the start.[1]

-

Surgical Preparation: Cannulation into the lateral ventricle for intracerebroventricular (i.c.v.) injections, with a 1-week recovery period.[1]

-

Drug Administration:

-

Measurements: Food intake is measured at 1, 2, and 4 hours post-injection.[1]

-

Statistical Analysis: Analysis of Variance (ANOVA) followed by Dunnett's or t-test for post hoc comparisons.[1]

Quantitative Data

| Parameter | Animal Model | Administration Route | Dose | Effect | Significance | Reference |

| Nocturnal Food Intake | Outbred Mice | Intracerebroventricular | 10 nmol/animal | Significant decrease at 1, 2, and 4 hours | p < 0.05, p < 0.01 | [1] |

| Nocturnal Food Intake | Outbred Rats | Intracerebroventricular | - | Rapid decrease in food intake | p < 0.05 | [1] |

| Feeding Time | Male Mice | Intraperitoneal | 500 nmol/kg | Significantly less time spent feeding | p < 0.05 | [1] |

| Food Consumed | Male Mice | Intraperitoneal | 500 nmol/kg | Significantly less food eaten | p < 0.05 | [1] |

Antinociceptive Properties

Hemopressin exhibits significant antinociceptive (pain-relieving) effects in various rodent models of pain.[10][11] It has been shown to be effective in both inflammatory and neuropathic pain models.[10][11] Oral administration of hemopressin inhibits mechanical hyperalgesia in rats with chronic constriction injury (CCI) of the sciatic nerve for up to 6 hours.[10][11] Intrathecal administration of hemopressin also produces antinociception in the formalin test.[10] The mechanism of its antinociceptive action is thought to involve not only its interaction with CB1 receptors but also the local release of anandamide and the opening of peripheral potassium channels.[3][10][11]

Experimental Protocols

Protocol 2: Assessment of Antinociceptive Effects in a Neuropathic Pain Model

-

Animals: Male Wistar rats.

-

Pain Model: Chronic Constriction Injury (CCI) of the sciatic nerve to induce neuropathic pain.[10][11]

-

Drug Administration: Hemopressin administered orally at doses of 0.25 mg/kg or 0.5 mg/kg.[10]

-

Behavioral Testing: Mechanical hyperalgesia is evaluated using the rat paw pressure test before and at multiple time points after drug administration.[10]

-

Mechanism of Action Studies:

-

To investigate the involvement of the descending pain pathway, antagonists for serotonin (methysergide) and adrenergic (yohimbine) receptors are co-administered.[10][11]

-

To assess the role of potassium channels, a blocker (UCL 1684) is used.[10][11]

-

To explore the involvement of endocannabinoids, inhibitors of FAAH (URB-584) and MAGL (JZL-184) are co-administered.[10][11]

-

-

Statistical Analysis: Appropriate statistical tests to compare pain thresholds between groups.

Quantitative Data

| Pain Model | Animal Model | Administration Route | Dose | Effect | Duration | Reference |

| Neuropathic Pain (CCI) | Rats | Oral | 0.25 mg/kg, 0.5 mg/kg | Inhibition of mechanical hyperalgesia | Up to 6 hours | [10] |

| Inflammatory Pain (Formalin) | Rats | Intrathecal | 3 µg | Reduction of pain-related behaviors in Phase 2 | - | [7] |

| Inflammatory Pain (Carrageenan) | Rats | Intraplantar | 10 µ g/paw | Antihyperalgesic effect | 3 hours post-injection | [8] |

| Inflammatory Pain (Carrageenan) | Rats | Intrathecal | 0.5 µg/kg, 5 µg/kg | Antihyperalgesic effect | 3 hours post-injection | [8] |

| Inflammatory Pain (Carrageenan) | Rats | Oral | 50 µg/kg, 100 µg/kg | Antihyperalgesic effect | - | [8] |

Cardiovascular Effects

Hemopressin was so named due to its ability to cause a modest decrease in blood pressure in anesthetized rats.[1][3][5] This hypotensive effect is believed to be mediated, at least in part, through the release of nitric oxide.[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many of hemopressin's effects is its interaction with the CB1 receptor. As an inverse agonist, it can reduce the basal activity of G-protein signaling associated with the CB1 receptor.[3]

// Nodes Hemopressin [label="Hemopressin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB1R [label="CB1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_channel [label="Calcium Channels", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_influx [label="↓ Ca²⁺ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; K_channel [label="Potassium Channels", fillcolor="#FBBC05", fontcolor="#202124"]; K_efflux [label="↑ K⁺ Efflux", fillcolor="#F1F3F4", fontcolor="#202124"]; Anandamide [label="↑ Anandamide Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; Physiological_Effects [label="Physiological Effects\n(Anorexia, Antinociception)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Hemopressin -> CB1R [label="Binds as\ninverse agonist"]; CB1R -> G_protein [label="Inhibits\nconstitutive activity"]; G_protein -> AC [dir=back, arrowhead=tee, label="Inhibition of"]; AC -> cAMP; G_protein -> Ca_channel [dir=back, arrowhead=tee, label="Inhibition of"]; Ca_channel -> Ca_influx; G_protein -> K_channel [label="Activation of"]; K_channel -> K_efflux; Hemopressin -> Anandamide [style=dashed];

{rank=same; cAMP; Ca_influx; K_efflux; Anandamide} -> Physiological_Effects; } DOT Caption: Hemopressin Signaling Pathway via CB1 Receptor.

In the context of pain, hemopressin's antinociceptive effect is also linked to the modulation of ion channels and local endocannabinoid levels. It has been shown to decrease calcium flux in dorsal root ganglion neurons from rats with neuropathic pain, similar to the CB1 receptor antagonist AM251.[10][11] Furthermore, its effect can be reversed by a blocker of Ca2+-activated K+ channels and potentiated by an inhibitor of the anandamide-degrading enzyme FAAH.[10][11]

// Nodes Start [label="Start: Induce Neuropathic Pain\n(e.g., CCI model in rats)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Administer Hemopressin\n(Oral or other route)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Behavioral [label="Assess Mechanical Hyperalgesia\n(Paw Pressure Test)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Investigate Mechanism of Action", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Co_admin_desc [label="Co-administer\n5-HT/adrenergic antagonists", fillcolor="#F1F3F4", fontcolor="#202124"]; Co_admin_K [label="Co-administer\nK+ channel blocker", fillcolor="#F1F3F4", fontcolor="#202124"]; Co_admin_endo [label="Co-administer\nFAAH/MAGL inhibitors", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze and Compare\nPain Thresholds", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Behavioral; Behavioral -> Analysis; Treatment -> Mechanism; Mechanism -> Co_admin_desc; Mechanism -> Co_admin_K; Mechanism -> Co_admin_endo; Co_admin_desc -> Behavioral; Co_admin_K -> Behavioral; Co_admin_endo -> Behavioral; } DOT Caption: Experimental Workflow for Pain Assessment.

Conclusion and Future Directions

Rat hemopressin is a multifaceted peptide with significant physiological roles in rodent models, primarily mediated through its interaction with the CB1 receptor. Its anorectic and antinociceptive properties make it and its derivatives interesting candidates for the development of novel therapeutics for obesity and pain management. Future research should focus on further elucidating the downstream signaling pathways, exploring the therapeutic potential of its more stable analogs, and investigating its physiological relevance in other systems. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug developers in this promising field.

References

- 1. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jneurosci.org [jneurosci.org]

- 6. researchgate.net [researchgate.net]

- 7. Centrally mediated antinociceptive effects of cannabinoid receptor ligands in rat models of nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Rat Hemopressin and its Interaction with the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemopressin, a nonapeptide derived from the α-chain of hemoglobin, has emerged as a significant modulator of the endocannabinoid system. Initially isolated from rat brain, this peptide, with the amino acid sequence Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His (PVNFKFLSH), has been primarily characterized as a selective inverse agonist and antagonist of the cannabinoid 1 (CB1) receptor.[1][2][3] Its discovery has opened new avenues for understanding the complex regulation of the endocannabinoid system beyond traditional lipid-based ligands. This guide provides a comprehensive technical overview of rat hemopressin, detailing its biochemical properties, its intricate relationship with the endocannabinoid system, and the experimental methodologies used to elucidate its function. Particular focus is given to its interaction with the CB1 receptor, its downstream signaling effects, and its physiological consequences, including its roles in nociception and appetite regulation. Furthermore, this document explores the properties of N-terminally extended forms of hemopressin, such as RVD-hemopressin, which exhibit distinct modulatory activities at cannabinoid receptors, highlighting the nuanced and complex nature of these peptides in cannabinoid signaling.

Introduction to Rat Hemopressin

Hemopressin is a bioactive peptide fragment of the α-chain of hemoglobin.[4] It was first identified in rat brain homogenates during a search for substrates of the metalloendopeptidase 24.15 (thimet oligopeptidase).[5] The name "hemopressin" is derived from its origin (hemoglobin) and its observed hypotensive effects.[4]

Subsequent research revealed that hemopressin's primary pharmacological action is mediated through the endocannabinoid system, specifically by binding to the CB1 receptor.[6][7][8] Unlike the classical endocannabinoids anandamide and 2-arachidonoylglycerol, which are agonists, hemopressin acts as an inverse agonist and antagonist at this receptor.[5][6] This means it not only blocks the action of agonists but also reduces the receptor's basal level of signaling activity.[6][7]

There is ongoing debate as to whether hemopressin itself is the true endogenous neuromodulator or a byproduct of the extraction process from a larger precursor peptide, RVD-hemopressin.[9] The acidic conditions used in the original isolation of hemopressin are known to cleave the aspartic acid-proline bond, which would generate hemopressin from RVD-hemopressin.[5]

Interaction with the Endocannabinoid System

The endocannabinoid system is a ubiquitous signaling system that plays a crucial role in regulating a wide range of physiological processes. Its main components are:

-

Cannabinoid receptors: CB1 and CB2 receptors, which are G-protein coupled receptors.[8]

-

Endocannabinoids: Endogenous lipid-based ligands, primarily anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

-

Metabolic enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).

Hemopressin and its related peptides interact with this system primarily at the receptor level.

Hemopressin as a CB1 Receptor Inverse Agonist/Antagonist

Hemopressin selectively binds to the CB1 receptor, with a significantly lower affinity for the CB2 receptor.[6][7] As an inverse agonist, hemopressin has been shown to inhibit the constitutive activity of the CB1 receptor, similar to the well-characterized synthetic antagonist/inverse agonist rimonabant.[6][7][8] This inhibitory action extends to blocking agonist-induced signaling cascades.[6][7]

RVD-Hemopressin: A Modulator of CB1 and CB2 Receptors

The N-terminally extended peptide, Arg-Val-Asp-hemopressin (RVD-hemopressin), exhibits a more complex interaction with cannabinoid receptors. It has been identified as a negative allosteric modulator of the CB1 receptor and a positive allosteric modulator of the CB2 receptor.[1][10][11][12] This dual functionality suggests that RVD-hemopressin can fine-tune the signaling of endogenous cannabinoids, dampening CB1-mediated effects while enhancing those mediated by CB2.

Quantitative Data on Hemopressin-Endocannabinoid System Interaction

The following tables summarize the key quantitative data from various in vitro and in vivo studies on rat hemopressin and its interactions with the endocannabinoid system.

| Parameter | Value | Receptor | Assay Type | Species | Reference |

| EC50 | 0.35 nM | CB1 | Receptor Binding | Rat | [5][8] |

| IC50 | 1.55 µM | CB1 | Agonist-induced Receptor Internalization | N/A | [9][13] |

Table 1: In Vitro Binding and Functional Activity of Rat Hemopressin

| Study Type | Species | Administration Route | Dose | Observed Effect | Reference |

| Food Intake | Rat | Intracerebroventricular | 10 nmol | Dose-dependent decrease in nocturnal food intake | [9] |

| Food Intake | Mouse | Intraperitoneal | 500 nmol/kg | Decrease in nocturnal food intake | [9] |

| Antinociception | Rat | Intraplantar | 10 µ g/paw | Reversion of carrageenan-induced hyperalgesia | [14][15] |

| Antinociception | Rat | Intrathecal | 0.5 and 5 µg/kg | Attenuation of carrageenan-induced hyperalgesia | [15] |

| Antinociception | Rat | Oral | 50 and 100 µg/kg | Reversion of carrageenan-induced hyperalgesia | [15] |

Table 2: In Vivo Effects of Rat Hemopressin

Signaling Pathways Modulated by Hemopressin

As a CB1 receptor inverse agonist, hemopressin influences several downstream signaling pathways typically modulated by this G-protein coupled receptor.

Caption: Hemopressin's inverse agonism at the CB1 receptor inhibits Gi/o protein signaling.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of rat hemopressin with the endocannabinoid system.

Radioligand Binding Assay

This assay is used to determine the binding affinity of hemopressin to the CB1 receptor.

Protocol:

-

Membrane Preparation: Rat brain tissue is homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[13]

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [3H]SR141716A) and varying concentrations of unlabeled hemopressin.[7]

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.[13]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of hemopressin that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay to determine hemopressin's affinity for CB1.

cAMP Accumulation Assay

This functional assay measures the effect of hemopressin on adenylyl cyclase activity, a downstream effector of the CB1 receptor.

Protocol:

-

Cell Culture: Cells expressing the CB1 receptor (e.g., HEK293 or CHO cells) are cultured to near confluence in 24-well plates.[16][17]

-

Pre-incubation: The cells are washed and pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.[16][17]

-

Treatment: The cells are then treated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of a CB1 agonist and varying concentrations of hemopressin.[16][17]

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) or a bioluminescence resonance energy transfer (BRET)-based biosensor.[18][19]

-

Data Analysis: The results are analyzed to determine the IC50 of hemopressin for inhibiting the agonist-induced decrease in cAMP levels.

Mitogen-Activated Protein Kinase (MAPK) Signaling Assay

This assay assesses the impact of hemopressin on the MAPK (ERK1/2) signaling pathway, which is also modulated by CB1 receptor activation.

Protocol:

-

Cell Culture and Treatment: CB1-expressing cells are treated with a CB1 agonist in the presence or absence of hemopressin for a short duration (e.g., 5-10 minutes).[7]

-

Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.[20]

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.[21][22]

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated to determine the effect of hemopressin on agonist-induced MAPK activation.[23]

In Vivo Food Intake Study in Rats

This experiment evaluates the effect of hemopressin on appetite.

Protocol:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are housed individually and may have a cannula surgically implanted into a lateral ventricle for intracerebroventricular (ICV) injections.[24][25]

-

Acclimation and Baseline Measurement: The rats are acclimated to the experimental conditions, and their baseline food intake is measured.

-

Administration: Hemopressin or a vehicle control is administered via the desired route (e.g., ICV or intraperitoneal injection).[9][25]

-

Food Intake Measurement: The amount of food consumed by each rat is measured at specific time points after administration.[24][26]

-

Data Analysis: The food intake of the hemopressin-treated group is compared to the vehicle-treated group to determine the effect on appetite.

In Vivo Antinociception Study in Rats (Carrageenan-Induced Hyperalgesia)

This model is used to assess the analgesic properties of hemopressin in inflammatory pain.

Protocol:

-

Induction of Hyperalgesia: A mild inflammatory agent, carrageenan, is injected into the plantar surface of one of the rat's hind paws.[4][6][27][28]

-

Drug Administration: Hemopressin or a vehicle control is administered before or after the carrageenan injection via the desired route (e.g., intraplantar, intrathecal, or oral).[15]

-

Nociceptive Testing: The rat's sensitivity to a noxious stimulus (e.g., pressure or heat) is measured at various time points using a paw pressure transducer or a radiant heat source. The force or latency to paw withdrawal is recorded.

-

Data Analysis: The withdrawal thresholds or latencies of the hemopressin-treated group are compared to the vehicle-treated group to determine the antinociceptive effect.

Conclusion

Rat hemopressin is a pivotal peptide in the study of the endocannabinoid system, representing a departure from the classical lipid-derived ligands. Its role as a selective CB1 receptor inverse agonist/antagonist has significant implications for understanding the physiological and pathological processes regulated by this receptor. The discovery of its N-terminally extended forms, with their distinct allosteric modulatory properties, further underscores the complexity of endocannabinoid signaling. The experimental protocols detailed in this guide provide a framework for the continued investigation of hemopressin and related peptides, which hold promise for the development of novel therapeutics targeting the endocannabinoid system with potentially improved side-effect profiles. Further research is warranted to fully elucidate the endogenous generation, regulation, and physiological functions of the hemopressin peptide family.

References

- 1. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Models of muscle pain: carrageenan model and acidic saline model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Endocannabinoid Peptide RVD-Hemopressin Is a TRPV1 Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 15. Frontiers | New Insights Into Peptide Cannabinoids: Structure, Biosynthesis and Signaling [frontiersin.org]

- 16. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. marshall.edu [marshall.edu]

- 19. Research Portal [ourarchive.otago.ac.nz]

- 20. Fit-for-purpose based testing and validation of antibodies to amino- and carboxy-terminal domains of cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Revisiting CB1 cannabinoid receptor detection and the exploration of its interacting partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Optimization of the Heterologous Expression of the Cannabinoid Type-1 (CB1) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Orexin-1 receptor mediates the increased food and water intake induced by intracerebroventricular injection of stable somatostatin pan-agonist, ODT8-SST in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Initial Studies on the Antinociceptive Effects of Hemopressin (rat): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies investigating the antinociceptive properties of Hemopressin (Hp), a nonapeptide derived from the α1-chain of hemoglobin, in rat models.[1][2] This document summarizes key quantitative data, details experimental methodologies, and illustrates the signaling pathways involved in Hemopressin-mediated analgesia.

Core Concepts and Mechanism of Action

Hemopressin (PVNFKFLSH in rats) has been identified as a selective inverse agonist of the cannabinoid receptor type 1 (CB1).[2][3][4][5][6][7] Its antinociceptive effects are primarily mediated through its interaction with CB1 receptors, and it has shown efficacy in both inflammatory and neuropathic pain models.[1][5][8] Unlike typical cannabinoid agonists, Hemopressin's mechanism as an inverse agonist suggests a unique mode of action in modulating nociceptive pathways.[4][5] Studies indicate that its analgesic properties are independent of opioid receptor signaling.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from initial studies on the antinociceptive effects of Hemopressin in rats.

Table 1: In Vivo Antinociceptive Effects of Hemopressin in Rat Models

| Pain Model | Administration Route | Hemopressin Dose | Observed Effect | Duration of Effect | Reference |

| Neuropathic Pain (Chronic Constriction Injury) | Oral | 0.25 mg/kg | Inhibition of mechanical hyperalgesia | Up to 6 hours | [1] |

| Neuropathic Pain (Chronic Constriction Injury) | Oral | 0.5 mg/kg | Inhibition of mechanical hyperalgesia | Up to 6 hours | [1] |

| Inflammatory Pain (Carrageenan-induced) | Intraplantar | 10 µg | Reversal of hyperalgesia | - | [3] |

| Inflammatory Pain (Acetic Acid-induced Writhing) | Intraperitoneal | 50 or 500 µg/kg | Reduction in abdominal contortions | - | [6] |

| Formalin Test (Phase 1) | Intrathecal | 1, 3, 10 µg | Significant antinociception | - | [1][9] |

| Formalin Test (Phase 2) | Intrathecal | 1, 3, 10 µg | Significant antinociception | - | [1][9] |

Table 2: In Vitro Receptor Binding and Signaling

| Assay | Preparation | Ligand/Agonist | Hemopressin Concentration | Observed Effect | Reference |

| CB1 Receptor Internalization Assay | eGFP-CB1 transfected cells | WIN 55212-2 | IC50 = 1.55 µM | Blocked agonist-induced internalization | [4][7] |

| [3H]SR141716A Binding Assay | Rat striatum membranes | - | 0 - 1 µM | Displaced [3H]SR141716A binding | [5] |

| GTPγS Binding Assay | Striatum or spleen membranes | Hu-210 | 0 - 1 µM | Blocked agonist-induced GTPγS binding | [5] |

| Adenylyl Cyclase Assay | Striatum or spleen membranes | Hu-210 | 0 - 1 µM | Blocked agonist-induced inhibition of adenylyl cyclase | [5] |

| MAPK Assay | HEK cells expressing CB1 receptors | Hu-210 | - | Blocked agonist-mediated increases in phospho ERK1/2 levels | [5][6] |

Experimental Protocols

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is used to induce neuropathic pain in rats.

Methodology:

-

Rats are anesthetized.

-

The sciatic nerve is exposed at the level of the mid-thigh.

-

Four loose ligatures are tied around the sciatic nerve.

-

The incision is then closed.

-

Mechanical hyperalgesia is assessed using a paw pressure test at baseline and various time points after CCI and drug administration.[1][8]

Inflammatory Pain Model: Carrageenan-Induced Hyperalgesia

This model is used to study acute inflammatory pain.

Methodology:

-

A baseline nociceptive threshold is measured using a paw-pressure apparatus.

-

Carrageenan (e.g., 200 µg) is injected into the plantar surface of the rat's hind paw to induce inflammation and hyperalgesia.[3]

-

Hemopressin is administered (e.g., intraplantar injection of 10 µg) either concomitantly or after the carrageenan injection.[3]

-

The nociceptive threshold is measured again at specific time points after treatment to determine the antinociceptive effect.[6]

Formalin Test

The formalin test is used to assess nociceptive responses to a persistent chemical stimulus.[10][11]

Methodology:

-

A solution of formalin (e.g., 5%) is injected into the dorsal surface of the rat's hind paw.[10]

-

Nociceptive behaviors (e.g., flinching, licking, biting of the injected paw) are observed and quantified during two distinct phases:

-

Hemopressin is administered (e.g., intrathecally) prior to the formalin injection.[9]

Signaling Pathways and Visualizations

The antinociceptive effects of Hemopressin are attributed to its action as an inverse agonist at the CB1 receptor, leading to a cascade of downstream events.

Hemopressin's Inverse Agonism at the CB1 Receptor

Hemopressin binds to the CB1 receptor and reduces its constitutive activity, a hallmark of inverse agonism.[3][5][6] This is in contrast to agonists which activate the receptor.

Caption: Hemopressin's inverse agonism at the CB1 receptor.

Proposed Peripheral Antinociceptive Mechanism

In neuropathic pain models, orally administered Hemopressin is suggested to act peripherally, involving the release of the endocannabinoid anandamide and the opening of potassium channels.[1][3][8]

Caption: Proposed peripheral antinociceptive mechanism of Hemopressin.

Experimental Workflow for Assessing Antinociception

The general workflow for evaluating the antinociceptive effects of Hemopressin in preclinical rat models is as follows:

Caption: General experimental workflow for antinociceptive studies.

Conclusion

Initial studies in rats have established Hemopressin as a novel peptide with significant antinociceptive properties. Its mechanism as a CB1 receptor inverse agonist distinguishes it from traditional cannabinoid analgesics and presents a promising avenue for the development of new pain therapeutics. Further research is warranted to fully elucidate its physiological role and therapeutic potential.

References

- 1. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. jneurosci.org [jneurosci.org]

- 8. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Centrally mediated antinociceptive effects of cannabinoid receptor ligands in rat models of nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. uomus.edu.iq [uomus.edu.iq]

Early Research on Rat Hemopressin and Appetite Suppression: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on the peptide hemopressin, specifically focusing on its anorexigenic effects in rats. Hemopressin, a nine-amino acid peptide derived from the α-chain of hemoglobin, was first isolated from rat brain and has been identified as an inverse agonist of the cannabinoid receptor CB1.[1][2][3][4] Its discovery opened new avenues for understanding the endogenous regulation of appetite and for the potential development of novel therapeutics for obesity and eating disorders. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the proposed signaling pathways.

Quantitative Data on Hemopressin-Induced Appetite Suppression in Rats

Early studies quantitatively demonstrated the dose-dependent anorexigenic effects of hemopressin when administered centrally. The following tables summarize the key findings from these initial experiments.

Table 1: Effect of Intracerebroventricular (ICV) Administration of Hemopressin on Nocturnal Food Intake in Rats

| Treatment Group | Dose (nmol/animal) | Food Intake (g) at 1 hour | % of Vehicle Control | p-value |

| Vehicle | - | ~1.8 | 100% | - |

| Hemopressin | 10 | ~0.9 | 50% | < 0.05 |

Data adapted from Dodd et al., 2010.[1][4]

Table 2: Hemopressin's Blockade of CB1 Agonist-Induced Hyperphagia in Rats

| Treatment Group | Food Intake (g) at 1 hour | % of Vehicle/Vehicle Control | p-value (vs. Vehicle/Vehicle) | p-value (vs. Vehicle/CP55940) |

| Vehicle / Vehicle | ~0.5 | 100% | - | - |

| Vehicle / CP55940 (0.06 mg/kg, i.p.) | ~1.5 | 300% | < 0.05 | - |

| Hemopressin (10 nmol, i.c.v.) / CP55940 (0.06 mg/kg, i.p.) | ~0.7 | 140% | > 0.05 | < 0.05 |

Data adapted from Dodd et al., 2010.[1][4]

Experimental Protocols

The following sections detail the methodologies employed in the early in-vivo and in-vitro experiments that established the anorexigenic effects of hemopressin in rats.

Animals and Housing

-

Species: Male outbred rats were utilized in the initial studies.[1]

-

Housing: Animals were individually housed in a controlled environment with a 12-hour light/dark cycle. Food and water were available ad libitum unless otherwise specified for fasting experiments.

Intracerebroventricular (ICV) Cannulation and Injection

-

Surgery: Rats were anesthetized, and a guide cannula was stereotaxically implanted into the right lateral ventricle.[5]

-

Coordinates: For rats, the coordinates from bregma were approximately -0.8 mm posterior and 1.5 mm lateral.[5]

-

Injection: Following a recovery period, conscious, freely moving rats received ICV injections of either vehicle or hemopressin.

Food Intake Measurement

-

Nocturnal Feeding: Pre-weighed food was provided at the beginning of the dark cycle, and the remaining food was measured at specified time points (e.g., 1, 2, and 4 hours) to determine cumulative food intake.[1][3]

-

Agonist-Induced Hyperphagia: To test for functional antagonism, rats were co-administered a CB1 receptor agonist (CP55940) and either vehicle or hemopressin. Food intake was then measured, typically for 1 hour post-injection.[1][4]

In-Vitro CB1 Receptor Internalization Assay

-

Cell Line: A heterologous cell model was used, typically cells transfected to express an enhanced green fluorescent protein (eGFP)-tagged CB1 receptor.[1][4]

-

Treatment: Cells were treated with a CB1 receptor agonist (e.g., WIN 55212-2) to induce receptor internalization. To test for inverse agonism, cells were co-treated with the agonist and hemopressin.[1]

-